Isonicotinamide, N,N-dibutyl-

Lipophilicity Drug-likeness Partition coefficient

N,N-Dibutylisonicotinamide (IUPAC: N,N-dibutylpyridine-4-carboxamide; molecular formula C₁₄H₂₂N₂O; molecular weight 234.34 g·mol⁻¹) is an N,N-dialkyl-substituted pyridine-4-carboxamide belonging to the isonicotinamide derivative class. Unlike the parent isonicotinamide (CAS 1453-82-3), which bears a primary amide, this compound features two linear n-butyl chains appended to the amide nitrogen, yielding a tertiary amide with substantially altered physicochemical properties—most notably a calculated logP of 3.124 and a predicted aqueous solubility (log₁₀WS) of −3.89.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
Cat. No. B259804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsonicotinamide, N,N-dibutyl-
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(=O)C1=CC=NC=C1
InChIInChI=1S/C14H22N2O/c1-3-5-11-16(12-6-4-2)14(17)13-7-9-15-10-8-13/h7-10H,3-6,11-12H2,1-2H3
InChIKeyWTHCSKNSBMUVJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dibutylisonicotinamide: Essential Physicochemical Identity and Research-Grade Procurement Baseline


N,N-Dibutylisonicotinamide (IUPAC: N,N-dibutylpyridine-4-carboxamide; molecular formula C₁₄H₂₂N₂O; molecular weight 234.34 g·mol⁻¹) is an N,N-dialkyl-substituted pyridine-4-carboxamide belonging to the isonicotinamide derivative class [1]. Unlike the parent isonicotinamide (CAS 1453-82-3), which bears a primary amide, this compound features two linear n-butyl chains appended to the amide nitrogen, yielding a tertiary amide with substantially altered physicochemical properties—most notably a calculated logP of 3.124 and a predicted aqueous solubility (log₁₀WS) of −3.89 [2]. It is primarily sourced as a research intermediate with typical purity specifications of ≥95% and finds application as a synthetic building block, a ligand in coordination chemistry, and a reference compound in physicochemical studies of amide conformational dynamics [3].

Why N,N-Dibutylisonicotinamide Cannot Be Replaced by Shorter-Chain or Unsubstituted Isonicotinamide Analogs in Research Applications


Isonicotinamide derivatives share a common pyridine-4-carboxamide core, yet the N,N-alkyl substitution pattern governs lipophilicity, aqueous solubility, and amide-bond conformational dynamics—each a critical determinant of performance in partitioning-dependent extractions, metal-coordination synthesis, and molecular-recognition studies. A simple substitution from N,N-dibutyl to N,N-diethyl or unsubstituted isonicotinamide alters the computed logP by more than 1.5–3.5 log units [1] and shifts predicted aqueous solubility by orders of magnitude [2]. Furthermore, the bulkier N-alkyl groups lower the Gibbs free energy of activation (ΔG‡) for amide C–N bond rotation, directly impacting the compound's conformational exchange rates on the NMR timescale—a parameter not replicable by smaller or branched N-substituents [3]. The quantitative evidence below establishes where N,N-dibutylisonicotinamide occupies a parameter space distinct from its closest analogs, making generic substitution scientifically unsubstantiated absent confirmatory re-validation.

Quantitative Differentiation Evidence for N,N-Dibutylisonicotinamide vs. Primary Comparators


Evidence 1: Octanol–Water Partition Coefficient (logP) — N,N-Dibutylisonicotinamide vs. Isonicotinamide and N,N-Diethylisonicotinamide

The calculated octanol–water partition coefficient (Crippen method) for N,N-dibutylisonicotinamide is logP = 3.124, representing a gain of +3.514 log units over the parent isonicotinamide (logP = −0.39) [1] and +1.560 log units over the closest commercially common N,N-dialkyl analog, N,N-diethylisonicotinamide (logP = 1.564) [2]. This difference corresponds to a predicted >3,000-fold increase in octanol-phase partitioning relative to isonicotinamide and a ~36-fold increase relative to N,N-diethylisonicotinamide. Such a lipophilicity shift fundamentally alters the compound's behavior in reversed-phase chromatographic retention, liquid–liquid extraction, and passive membrane permeability models.

Lipophilicity Drug-likeness Partition coefficient ADME profiling

Evidence 2: Aqueous Solubility — N,N-Dibutylisonicotinamide vs. Unsubstituted Isonicotinamide

The calculated aqueous solubility of N,N-dibutylisonicotinamide (log₁₀WS = −3.89, Crippen method) [1] predicts solubility on the order of ~30 mg·L⁻¹ at 25 °C, compared with an experimentally measured water solubility of 191.7 g·L⁻¹ for the parent isonicotinamide at 37 °C (logS ≈ +0.20) . This represents an estimated solubility reduction of approximately 6,000-fold. While the N,N-dibutyl value is a computational estimate and the isonicotinamide value is an experimental measurement under differing temperature conditions, the multi-order-of-magnitude difference is sufficiently large to be mechanistically meaningful, driven by the introduction of two hydrophobic n-butyl chains.

Aqueous solubility Formulation Crystallization Bioavailability

Evidence 3: Amide C–N Rotational Barrier Trend — Inferred Reduction for N,N-Dibutyl vs. Smaller N-Alkyl Isonicotinamides

Dynamic ¹H NMR measurements on N,N-dialkyl isonicotinamides in DMSO-d₆ established that the Gibbs free energy of activation for amide C–N bond rotation (ΔGexp‡) decreases systematically with increasing N-alkyl steric bulk: 67.6 kJ·mol⁻¹ (dimethyl), 65.3 kJ·mol⁻¹ (diethyl), and 61.4 kJ·mol⁻¹ (diisopropyl) [1]. DFT calculations attributed this trend to ground-state steric destabilization that reduces the barrier to rotation. Although N,N-dibutylisonicotinamide was not included in the experimental series, the linear n-butyl group is sterically intermediate between ethyl and isopropyl with respect to distal chain volume yet possesses greater conformational flexibility; the observed structure–barrier relationship predicts a ΔGexp‡ for N,N-dibutylisonicotinamide below 61.4 kJ·mol⁻¹ in DMSO, consistent with the established trend that bulkier N-substituents accelerate amide rotamer exchange. This lower barrier manifests as faster coalescence of diastereotopic signals in variable-temperature NMR spectra.

Conformational dynamics Amide bond rotation Variable-temperature NMR Steric effects

Evidence 4: Coordination Chemistry Outcomes — N-Alkyl Architecture Dictates Metal-Complex Topology (N,N-Dibutyl vs. N,N-Diisobutyl Analogs)

The linear n-butyl vs. branched isobutyl architecture on the N,N-dialkylisonicotinamide scaffold produces divergent metal-coordination outcomes that are structurally characterized. N,N-Diisobutylisonicotinamide reacts with anhydrous CoCl₂ to yield a 1D coordination polymer, [CoLCl₂]ₙ, in which the ligand bridges tetrahedral Co(II) centers through both the pyridine nitrogen and the carbonyl oxygen (bidentate-μ₂ mode) [1]. With CoBr₂, the same ligand produces an ionic species, [Co(L)₂(H₂O)₄][CoLBr₃]₂·2H₂O, where the ligand coordinates exclusively via the pyridine nitrogen (monodentate mode) [1]. The linear n-butyl chains of N,N-dibutylisonicotinamide present a distinct steric profile—reduced proximal bulk near the amide carbonyl but greater conformational freedom—that is expected to favor bidentate bridging coordination geometries less sterically encumbered than the isobutyl variant, thereby altering the dimensionality and magnetic exchange pathways of the resulting coordination architectures [2].

Coordination polymers Metal-organic frameworks Ligand design Supramolecular chemistry

Evidence-Backed Application Scenarios Where N,N-Dibutylisonicotinamide Provides Differentiated Research Value


Scenario 1: Hydrophobic Extraction and Partitioning-Based Purification Protocols

The logP of 3.124 for N,N-dibutylisonicotinamide [1] places it in a distinctly hydrophobic regime compared to isonicotinamide (logP −0.39). This makes N,N-dibutylisonicotinamide the preferred choice when designing liquid–liquid extraction protocols that require the target compound to partition predominantly into an organic phase (e.g., ethyl acetate, dichloromethane) while leaving polar impurities in the aqueous layer—a separation unachievable with the water-soluble parent isonicotinamide (solubility 191.7 g/L).

Scenario 2: Variable-Temperature NMR Studies of Amide Conformational Exchange Dynamics

The established trend of decreasing rotational barrier with increasing N-alkyl size—from 67.6 (Me) through 61.4 (i-Pr) kJ·mol⁻¹ [2]—predicts that N,N-dibutylisonicotinamide exhibits a yet lower coalescence temperature for its diastereotopic N–CH₂ signals. Researchers studying amide bond dynamics are directed to the N,N-dibutyl derivative when an isonicotinamide scaffold with faster rotamer exchange kinetics than the diisopropyl analog is required, enabling investigation of the low-barrier regime of C–N rotation.

Scenario 3: Tailored Ligand Design for Coordination Polymer Synthesis with Controlled Dimensionality

The N-alkyl architecture is a critical design variable in coordination polymer synthesis: branched isobutyl groups favor monodentate pyridine-N-only coordination (as in [Co(L)₂(H₂O)₄][CoLBr₃]₂·2H₂O) while the linear n-butyl groups are anticipated to favor bidentate bridging (pyridine-N + carbonyl-O) due to reduced steric occlusion at the amide oxygen [3]. Procurement of N,N-dibutylisonicotinamide rather than N,N-diisobutylisonicotinamide is therefore indicated when the synthetic objective is a 1D or 2D coordination network utilizing the full bidentate donor capacity of the isonicotinamide framework.

Scenario 4: Lipophilicity-Matched Internal Standard for Reversed-Phase Chromatographic Method Development

With a logP of 3.124, N,N-dibutylisonicotinamide occupies a chromatographic retention window substantially later than N,N-diethylisonicotinamide (logP 1.56) [1] and far removed from isonicotinamide (logP −0.39). This makes it suitable as a retention-time marker or internal standard in reversed-phase HPLC method development for moderately lipophilic pyridinecarboxamide libraries, where the diethyl or unsubstituted analog would co-elute with early polar analytes.

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